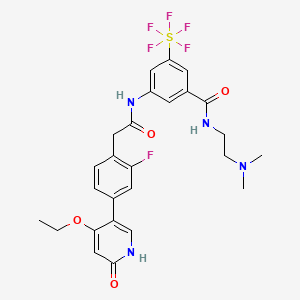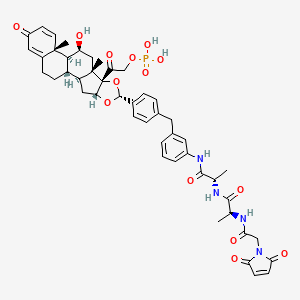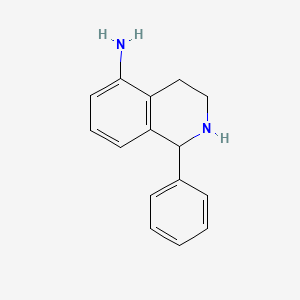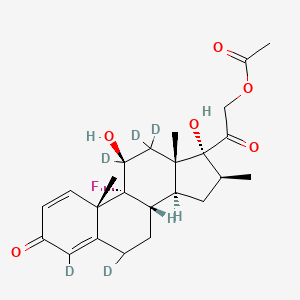
Ret-IN-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ret-IN-18 is a potent inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. This compound is a pyridone derivative and has shown significant potential in the research of diseases related to irritable bowel syndrome, gastrointestinal disorders, cancers, and neurodegenerative diseases .
Métodos De Preparación
Ret-IN-18 is synthesized through a series of chemical reactions involving pyridone as a core structure. The synthetic route typically involves the following steps:
Formation of the Pyridone Core: The pyridone core is synthesized through a condensation reaction between a suitable aldehyde and an amine.
Functionalization: The pyridone core is then functionalized with various substituents to enhance its inhibitory activity against RET.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Análisis De Reacciones Químicas
Ret-IN-18 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Aplicaciones Científicas De Investigación
Ret-IN-18 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of RET kinase activity and to develop new RET inhibitors.
Biology: The compound is used to investigate the role of RET signaling in various biological processes, including cell proliferation, differentiation, and survival.
Medicine: This compound is being explored for its potential therapeutic applications in treating cancers, particularly those with RET mutations or fusions, such as non-small cell lung cancer and thyroid cancer
Industry: The compound is used in the development of new drugs targeting RET-related diseases and in the production of diagnostic tools for detecting RET alterations
Mecanismo De Acción
Ret-IN-18 exerts its effects by inhibiting the kinase activity of the RET receptor tyrosine kinase. The compound binds to the ATP-binding site of the RET kinase domain, preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the activation of signaling pathways such as PI3K/AKT, RAS/RAF, MAPK, and PLCγ, which are involved in cell proliferation, growth, and survival .
Comparación Con Compuestos Similares
Ret-IN-18 is unique among RET inhibitors due to its high potency and selectivity. Similar compounds include:
Selpercatinib: A selective RET inhibitor approved for the treatment of RET fusion-positive non-small cell lung cancer and thyroid cancer.
Pralsetinib: Another selective RET inhibitor with similar applications as selpercatinib.
SYHA1815: A novel RET inhibitor that has shown efficacy against RET-driven cancers and overcomes gatekeeper mutations
This compound stands out due to its potential for treating a broader range of diseases, including irritable bowel syndrome and neurodegenerative diseases, in addition to cancers .
Propiedades
Fórmula molecular |
C26H28F6N4O4S |
|---|---|
Peso molecular |
606.6 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(pentafluoro-λ6-sulfanyl)benzamide |
InChI |
InChI=1S/C26H28F6N4O4S/c1-4-40-23-14-24(37)34-15-21(23)16-5-6-17(22(27)11-16)12-25(38)35-19-9-18(26(39)33-7-8-36(2)3)10-20(13-19)41(28,29,30,31)32/h5-6,9-11,13-15H,4,7-8,12H2,1-3H3,(H,33,39)(H,34,37)(H,35,38) |
Clave InChI |
QAPNVVYLNUDSKO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=O)NC=C1C2=CC(=C(C=C2)CC(=O)NC3=CC(=CC(=C3)C(=O)NCCN(C)C)S(F)(F)(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)



![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)




![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
